molecular formula C5H11N3S B8812016 1-Piperazinecarbothioamide(9CI) CAS No. 54147-47-6

1-Piperazinecarbothioamide(9CI)

Cat. No.: B8812016
CAS No.: 54147-47-6
M. Wt: 145.23 g/mol
InChI Key: PVIJLUXKGBJNNI-UHFFFAOYSA-N
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Description

1-Piperazinecarbothioamide(9CI) is an organic compound with the molecular formula C₅H₁₁N₃S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperazinecarbothioamide(9CI) can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another method includes the reaction of piperazine with thiocarbonyldiimidazole under mild conditions .

Industrial Production Methods: Industrial production of 1-Piperazinecarbothioamide(9CI) typically involves large-scale synthesis using continuous flow chemistry techniques. This method ensures high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarbothioamide(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
1-Piperazinecarbothioamide has been investigated for its potential anticancer properties. A study synthesized various piperazinone derivatives, including those containing 1-piperazinecarbothioamide, which were evaluated for cytotoxicity against different cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action
The mechanism by which 1-piperazinecarbothioamide exerts its anticancer effects may involve the inhibition of specific enzymes critical for tumor growth. For example, research has shown that piperazine derivatives can act as inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that promote cancer cell proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Toxicological Assessments

Identification of Contaminants
1-Piperazinecarbothioamide has been utilized in toxicological studies to identify contaminants in food packaging materials. A comprehensive study employed gas chromatography and liquid chromatography coupled with high-resolution mass spectrometry to analyze the presence of various compounds, including 1-piperazinecarbothioamide, in food contact materials (FCMs). The research aimed to assess potential health risks associated with these contaminants .

Bioassay-Guided Screening
The compound has been part of bioassay-guided strategies that combine chemical analysis with toxicological evaluations. This approach helps identify compounds with adverse health effects more efficiently. In one study, 1-piperazinecarbothioamide was included in a list of compounds screened for endocrine-disrupting effects, highlighting its relevance in assessing the safety of food packaging materials .

Synthesis of Bioactive Compounds

Precursor for Novel Therapeutics
1-Piperazinecarbothioamide serves as a precursor in the synthesis of various bioactive molecules. Its structural properties allow it to be modified into different derivatives that possess enhanced biological activities. For instance, researchers have synthesized new derivatives based on 1-piperazinecarbothioamide and evaluated their pharmacological profiles against multiple diseases, including cancer and infectious diseases .

Physicochemical Properties
The physicochemical properties of 1-piperazinecarbothioamide derivatives are crucial for their biological activity. Studies have focused on optimizing these properties to improve solubility and bioavailability, which are essential factors for drug development .

Mechanism of Action

The mechanism of action of 1-Piperazinecarbothioamide(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme phospholipase A2, which plays a role in the inflammatory response. This inhibition is achieved through molecular docking, where the compound binds to the active site of the enzyme, preventing its activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage .

Comparison with Similar Compounds

Properties

CAS No.

54147-47-6

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

IUPAC Name

piperazine-1-carbothioamide

InChI

InChI=1S/C5H11N3S/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9)

InChI Key

PVIJLUXKGBJNNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=S)N

Origin of Product

United States

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